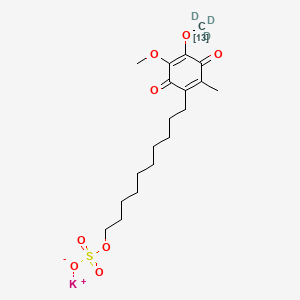
Idebenone Sulfate-13C,d3 Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Idebenone Sulfate-13C,d3 Potassium Salt is a stable isotope-labeled compound used primarily in scientific research. It is an analogue of Idebenone, a synthetic derivative of ubiquinone (coenzyme Q10), known for its protective effects against cerebral ischemia and its applications in skin protection and regeneration. The molecular formula of this compound is C1813CH26D3KO8S, and it has a molecular weight of 460.60 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt involves the incorporation of stable isotopes (13C and d3) into the Idebenone molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced in specialized facilities equipped to handle stable isotope labeling and complex organic synthesis. The production process would involve stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Idebenone Sulfate-13C,d3 Potassium Salt can undergo various chemical reactions, including:
Oxidation: As a ubiquinone derivative, it can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The sulfonate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Idebenone Sulfate-13C,d3 Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in isotopic labeling studies and analytical chemistry.
Biology: Investigated for its protective effects against oxidative stress and its role in cellular energy production.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and skin regeneration.
Industry: Utilized in the development of cosmetic formulations and as a research tool in pharmaceutical development.
Wirkmechanismus
The mechanism of action of Idebenone Sulfate-13C,d3 Potassium Salt involves its role as an antioxidant and a modulator of cellular energy production. It targets mitochondrial pathways, reducing oxidative stress and enhancing cellular respiration. The compound’s protective effects against cerebral ischemia are attributed to its ability to scavenge reactive oxygen species and support mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idebenone: The parent compound, known for its neuroprotective and antioxidant properties.
Coenzyme Q10 (Ubiquinone): A naturally occurring compound with similar antioxidant functions.
Mitoquinone: A mitochondria-targeted antioxidant with enhanced efficacy in reducing oxidative stress.
Uniqueness
Idebenone Sulfate-13C,d3 Potassium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions within biological systems.
Eigenschaften
Molekularformel |
C19H29KO8S |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |
InChI |
InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |
InChI-Schlüssel |
HJMAHQSKAFCFNV-CMOUKOEPSA-M |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
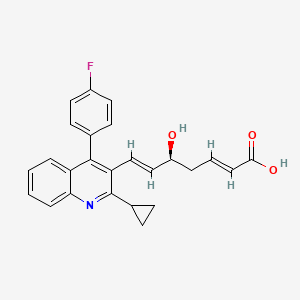
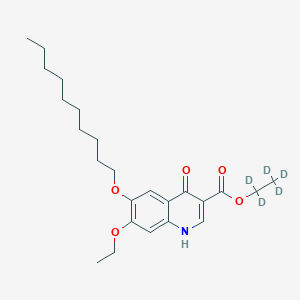
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
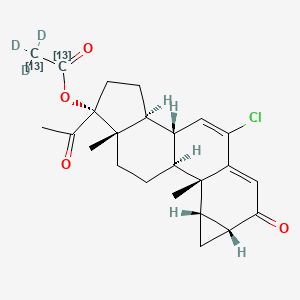
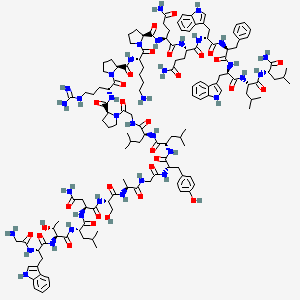
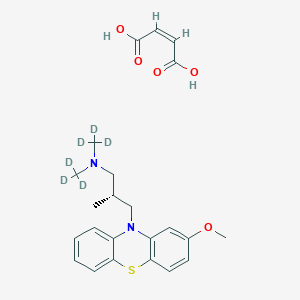
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
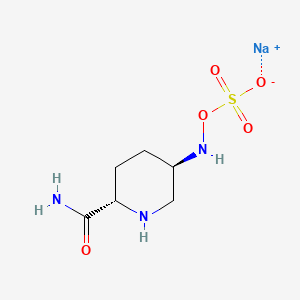
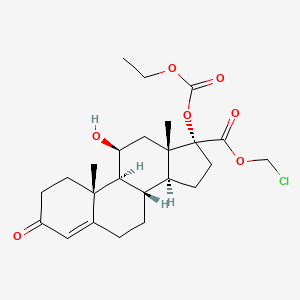
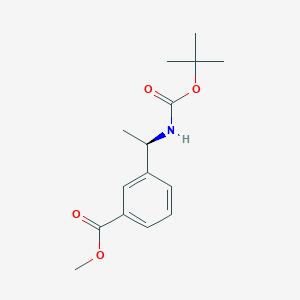
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
